molecular formula C10H9N3O B1481602 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-31-0

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481602
CAS RN: 2098139-31-0
M. Wt: 187.2 g/mol
InChI Key: SLMBDWMOJOZFMK-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , anticancer activities .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the cyclocondensation of diketones with hydrazine . This process typically takes place at ambient temperature in N,N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . In the proton NMR spectrum of similar compounds, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds often involve the formation of new bonds and the breaking of existing ones. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole , have shown promise in combating microbial resistance. These compounds have been recognized for their potential in creating new antibacterial agents that can address the global issue of antibiotic ineffectiveness. The furan nucleus is particularly significant in medicinal chemistry due to its therapeutic efficacy, inspiring the development of innovative antibacterial agents .

Anticancer Properties

The compound’s potential in cancer research, particularly in the treatment of lung carcinoma, has been explored. Molecular mechanistic investigations have indicated that furan-pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, such as the A549 lung carcinoma cell line. This suggests a promising avenue for the development of new cancer therapies .

Antifungal Applications

Research has also found that furan derivatives can inhibit the growth of yeast-like fungi, such as Candida albicans . This opens up possibilities for the compound’s use in antifungal treatments, especially at concentrations that are effective without being toxic .

Cytotoxicity Against Ovarian and Pancreatic Cancer Cells

Studies have demonstrated the cytotoxicity of furan derivatives towards human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1). This indicates a potential role for these compounds in developing treatments for these specific types of cancer .

Future Directions

The future directions in the study of pyrazole compounds often involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs. For example, these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBDWMOJOZFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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